molecular formula C13H19Cl2N B2389876 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride CAS No. 1266690-67-8

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride

Cat. No.: B2389876
CAS No.: 1266690-67-8
M. Wt: 260.2
InChI Key: RYTSBBZFHPZMDW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSBBZFHPZMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound, often through the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to yield the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through an amination reaction, often using ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride has garnered attention in medicinal chemistry due to its potential pharmacological properties. It serves as a precursor for synthesizing various therapeutic agents, particularly those targeting neurodegenerative diseases and psychiatric disorders.

  • Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as depression and pain .

Biological Studies

In biological research, this compound is utilized to investigate its effects on cellular processes and interactions with biological targets. Preliminary data suggest it may interact with neurotransmitter receptors, including serotonin and dopamine receptors, indicating its potential as a psychoactive agent.

Application AreaDescription
Medicinal ChemistryPrecursor for therapeutic agents; potential neuroprotective properties
Biological StudiesInvestigating cellular interactions; neurotransmitter receptor binding
Industrial ApplicationsIntermediate in the synthesis of other chemical compounds

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of arylcycloalkylamine derivatives (including this compound) on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Binding Affinity Studies : Research focusing on the binding affinity of this compound to serotonin receptors demonstrated promising results, indicating that it could serve as a lead compound for developing new antidepressants.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₁H₁₅Cl₂N
  • Molecular Weight : 232.15 g/mol
  • CAS Number : 40297-15-2
  • Key Features : A primary amine with a 4-chlorophenyl group and a cyclopentyl moiety attached to the same carbon, forming a branched structure. The hydrochloride salt enhances solubility and stability.
  • Synthetic Relevance : Likely synthesized via alkylation or reductive amination of 2-(4-chlorophenyl)ethan-1-amine intermediates, as suggested by protocols in .

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-2-phenylethan-1-amine Hydrochloride

  • Molecular Formula : C₁₄H₁₄ClN
  • Key Differences: Replaces the cyclopentyl group with a phenyl ring, increasing aromaticity.
  • Structural Data :
    • SMILES: C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)N
    • InChIKey: LOBUEOHOZLKGHQ-UHFFFAOYSA-N .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol .
  • Key Differences :
    • Incorporates a thiazole heterocycle, introducing sulfur and nitrogen atoms.
    • Functional Impact : The thiazole ring may improve metabolic stability or enable hydrogen bonding in biological targets .
  • Safety Data : Classified under GHS guidelines, with specific handling requirements for toxicity .

2-(4-Chlorophenyl)propan-2-amine Hydrochloride

  • Molecular Features :
    • Branched tertiary amine (propan-2-amine backbone) with a 4-chlorophenyl group.
  • Key Differences :
    • Tertiary amine vs. primary amine in the target compound, reducing hydrogen-bonding capacity but increasing lipophilicity.
    • Applications : Similar structures are used in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

2-(4-Chlorophenyl)cycloheptan-1-amine Hydrochloride

  • Molecular Formula : C₁₃H₁₈ClN
  • Key Differences :
    • Cycloheptane ring replaces cyclopentane, increasing ring size and conformational flexibility.
    • Pharmacokinetic Impact : Larger ring may alter binding kinetics or steric hindrance in receptor interactions .
  • Structural Data :
    • SMILES: C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl
    • InChIKey: INHJKJSVIIXHQH-UHFFFAOYSA-N .

Comparative Analysis Table

Property Target Compound 1-(4-Chlorophenyl)-2-phenylethan-1-amine [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine 2-(4-Chlorophenyl)cycloheptan-1-amine
Molecular Weight 232.15 231.73 261.17 219.74
Amine Type Primary Primary Primary Primary
Ring System Cyclopentane Phenyl Thiazole Cycloheptane
Solubility High (HCl salt) Moderate Moderate (HCl salt) Moderate (HCl salt)
Key Functional Groups 4-Chlorophenyl, Cyclopentyl 4-Chlorophenyl, Phenyl 4-Chlorophenyl, Thiazole 4-Chlorophenyl, Cycloheptyl

Biological Activity

2-(4-Chlorophenyl)-2-cyclopentylethan-1-amine hydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article reviews the current understanding of its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to a phenyl ring substituted with a chlorine atom. Its chemical formula is C12_{12}H16_{16}ClN, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Research indicates that this compound interacts with several biological targets:

  • Monoamine Transporters : The compound exhibits affinity for serotonin and norepinephrine transporters, suggesting potential antidepressant properties.
  • Receptor Modulation : It may act as a modulator of certain neurotransmitter receptors, influencing mood and anxiety pathways.

Antidepressant Effects

Studies show that the compound demonstrates significant antidepressant-like effects in animal models. Its ability to inhibit the reuptake of serotonin and norepinephrine correlates with increased levels of these neurotransmitters in synaptic clefts, promoting mood elevation.

Anticancer Potential

Recent investigations highlight the compound's potential in oncology:

  • Cell Proliferation Inhibition : In vitro studies reveal that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological ActivityReferences
This compoundMonoamine transporter inhibitionAntidepressant, anticancer
Compound AReceptor antagonistAnalgesic
Compound BEnzyme inhibitorAntimicrobial

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. The results indicated an increase in serotonin levels within the brain, supporting its role as a serotonin reuptake inhibitor.

Case Study 2: Cancer Cell Line Studies

In vitro assays using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent.

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